Dimethyl benzenearsonite
Description
Dimethyl benzenearsonite (CAS: 24582-52-3), also known as dimethyl phenylarsonite, is an organoarsenic compound with the molecular formula C₈H₁₁AsO₂ . Structurally, it consists of a benzene ring substituted with a dimethyl arsenite group (-OAs(OCH₃)₂). This compound is part of the broader class of organoarsenic derivatives, which are characterized by the covalent bonding of arsenic to organic groups. However, their use is heavily regulated due to arsenic’s toxicity and environmental persistence .
Properties
CAS No. |
24582-52-3 |
|---|---|
Molecular Formula |
C8H11AsO2 |
Molecular Weight |
214.09 g/mol |
IUPAC Name |
dimethoxy(phenyl)arsane |
InChI |
InChI=1S/C8H11AsO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
FCPNWSMWJFTMTH-UHFFFAOYSA-N |
Canonical SMILES |
CO[As](C1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl benzenearsonite can be synthesized through several methods. One common approach involves the reaction of dimethyl benzene (xylene) with arsenic trioxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-donating methoxy groups activate the benzene ring toward electrophilic substitution. Notable reactions include:
Nitration
-
Reagents : HNO₃/H₂SO₄ (mixed acid)
-
Product : Para-nitro derivative (major) due to meta-directing effects of the arsenic group.
-
Mechanism :
Halogenation
-
Reagents : Cl₂/AlCl₃ or Br₂/FeBr₃
-
Product : Mono-halogenated derivatives (e.g., Cl or Br at the ortho/para positions).
-
Kinetics : Slower than benzene due to steric hindrance from the arsenic group10.
Oxidation
-
Reagents : KMnO₄/H⁺ or H₂O₂
-
Product : Benzenearsonic acid (C₆H₅AsO₃H₂) via cleavage of As–O bonds.
-
Applications : Degradation pathway in environmental systems.
Reduction
-
Reagents : Zn/HCl or LiAlH₄
-
Product : Dimethyl arsine (C₆H₅As(CH₃)₂) via conversion of As(III) to As(-III).
Biological Interactions
Dimethyl benzenearsonite acts as a pesticide by disrupting enzymatic processes:
-
Mechanism : Binds to thiol groups in metabolic enzymes (e.g., pyruvate dehydrogenase), inhibiting ATP production.
-
Oxidative Stress : Generates reactive oxygen species (ROS) via Fenton-like reactions involving arsenic intermediates.
Stability and Environmental Reactions
-
Hydrolysis : Degrades in aqueous media to form arsenic oxides (e.g., As₂O₃) under acidic or alkaline conditions.
-
Photolysis : UV exposure cleaves As–O bonds, yielding volatile arsines (e.g., AsH₃).
Scientific Research Applications
Dimethyl benzenearsonite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as an antimicrobial agent and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in cancer treatment.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl benzenearsonite involves its interaction with cellular components and enzymes. The arsonite group can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key metabolic pathways and induce cellular stress responses. The compound’s effects on molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on dimethyl benzenearsonite and benzene derivatives with analogous substitution patterns or functional groups. Data are derived from the provided evidence, with limitations noted where information is sparse.
Table 1: Structural and Physical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound | 24582-52-3 | C₈H₁₁AsO₂ | 213.92* | Dimethyl arsenite | Not reported | Not reported |
| Benzene, 1,2-dimethoxy- | 91-16-7 | C₈H₁₀O₂ | 138.17 | 1,2-Dimethoxybenzene | 90 (363.2 K) | 1.30 |
| Benzathine benzylpenicillin | 1538-09-6 | C₄₈H₅₆N₆O₈S₂ | 909.10 | Penicillin core + benzyl | Decomposes | Not reported |
| Benzenamine, 3,4,5-trimethoxy-N-(1-methylethyl) | N/A | C₁₂H₁₉NO₃ | 225.29 | 3,4,5-Trimethoxy aniline | Not reported | Not reported |
*Calculated molecular weight based on atomic masses: As (74.92), C (12.01), H (1.01), O (16.00).
Key Observations:
Structural Similarities and Differences :
- This compound shares a benzene ring backbone with 1,2-dimethoxybenzene (CAS 91-16-7), but the latter replaces arsenic with oxygen in its functional groups . This substitution reduces molecular weight and alters reactivity.
- Unlike benzathine benzylpenicillin (CAS 1538-09-6), which is a complex antibiotic salt, this compound lacks nitrogen or sulfur heteroatoms, simplifying its structure .
Toxicity and Reactivity :
- Arsenic-containing compounds like this compound are inherently more toxic than their oxygenated analogs (e.g., 1,2-dimethoxybenzene). Arsenic’s electrophilic nature facilitates binding to biological thiol groups, disrupting enzymatic activity .
- In contrast, 3,4,5-trimethoxy-N-(1-methylethyl)benzenamine () contains amine and methoxy groups, making it less reactive toward nucleophiles compared to arsenic esters .
This contrasts with dimethyl sulfide (DMS), which oxidizes to form climate-active aerosols (), though DMS lacks aromaticity and arsenic .
Research Findings and Gaps
- Physicochemical Data : Critical properties like solubility, melting point, and stability of this compound are absent in the provided sources, limiting direct comparisons.
Q & A
Q. How can researchers ensure reproducibility in multi-step syntheses involving dimethyl benzenearsonite?
- Methodological Answer : Document all procedures using the "Experimental" section template from Beilstein Journal of Organic Chemistry, including exact equipment specifications (e.g., glassware type, stirrer RPM). Provide raw data (e.g., chromatograms, spectra) in supplementary files with metadata .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in aqueous environments?
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